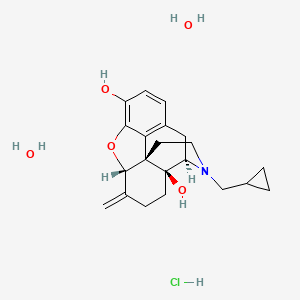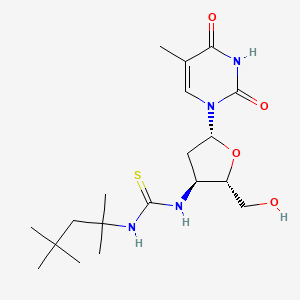
Thymidine, 3'-deoxy-3'-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- is a modified nucleoside analog It is structurally related to thymidine, a naturally occurring nucleoside found in DNA
Vorbereitungsmethoden
The synthesis of Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired modifications are achieved efficiently .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include strong oxidizing agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups at the 3’-position .
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- has several applications in scientific research. It is used in the study of nucleic acid replication and repair mechanisms. Additionally, it serves as a substrate for various enzymatic reactions, making it valuable in biochemical assays. In medicine, this compound is explored for its potential use in antiviral therapies and cancer treatment due to its ability to interfere with DNA synthesis .
Wirkmechanismus
The mechanism of action of Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- involves its incorporation into DNA during replicationThe molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other modified nucleosides such as 3’-amino-3’-deoxy-2-thio-thymidine and 3’-deoxy-3’-[(triphenylmethyl)amino]-thymidine. These compounds share structural similarities but differ in their specific modifications and chemical properties. Thymidine, 3’-deoxy-3’-((((1,1,3,3-tetramethylbutyl)amino)thioxomethyl)amino)- is unique due to the presence of the 1,1,3,3-tetramethylbutyl group, which imparts distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
132149-36-1 |
|---|---|
Molekularformel |
C19H32N4O4S |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
1-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]-3-(2,4,4-trimethylpentan-2-yl)thiourea |
InChI |
InChI=1S/C19H32N4O4S/c1-11-8-23(17(26)21-15(11)25)14-7-12(13(9-24)27-14)20-16(28)22-19(5,6)10-18(2,3)4/h8,12-14,24H,7,9-10H2,1-6H3,(H2,20,22,28)(H,21,25,26)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
AFCADQKDXPEXAY-BFHYXJOUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=S)NC(C)(C)CC(C)(C)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=S)NC(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


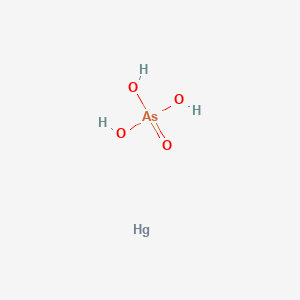
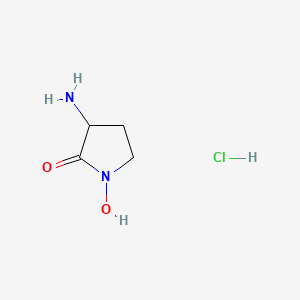
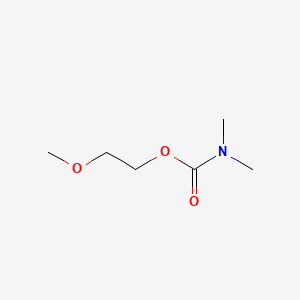
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)

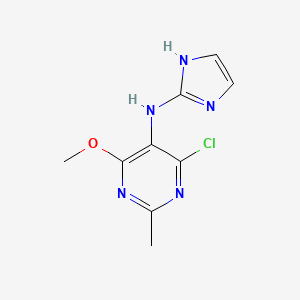
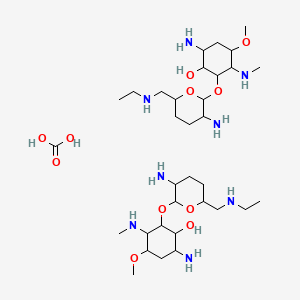
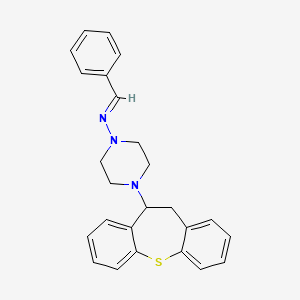

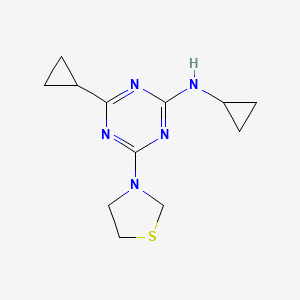
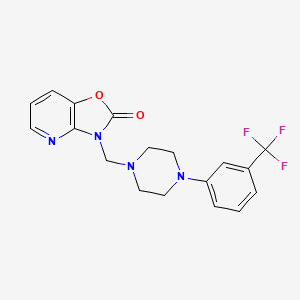
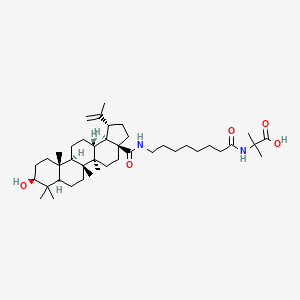
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12754171.png)
